1-(Pyridin-3-yl)imidazolidin-2-one
Overview
Description
1-(Pyridin-3-yl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C8H9N3O. It features a pyridine ring attached to an imidazolidinone moiety.
Mechanism of Action
Target of Action
Imidazolidin-2-ones and their analogues are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are known to interact with a variety of biological targets, depending on the specific substitutions on the imidazolidin-2-one ring .
Mode of Action
Imidazolidin-2-ones are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins . The specific interactions would depend on the exact nature of the target and the substituents on the imidazolidin-2-one ring .
Biochemical Pathways
Imidazolidin-2-ones and their analogues are known to be involved in a variety of biochemical pathways, depending on their specific targets . They can affect the function of enzymes, receptors, ion channels, and other proteins, leading to downstream effects on cellular signaling, metabolism, and other processes .
Result of Action
Given the structural motifs of imidazolidin-2-ones, they are known to have a broad range of effects, depending on their specific targets and the cellular context . These effects can include changes in enzyme activity, alterations in cellular signaling, modulation of ion channel function, and other effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability of the compound and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyridin-3-yl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 3-aminopyridine with ethyl isocyanate, followed by cyclization to form the imidazolidinone ring . Another method includes the direct incorporation of the carbonyl group into 1,2-diamines .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic processes to enhance yield and efficiency. Catalytic strategies such as metal catalysis and organocatalysis are employed to facilitate the formation of the imidazolidinone ring .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazolidinone ring to imidazolidine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, imidazolidine derivatives, and substituted pyridine derivatives .
Scientific Research Applications
1-(Pyridin-3-yl)imidazolidin-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(Pyridin-3-yl)imidazolidin-2-one include:
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Benzimidazole: A fused heterocyclic compound containing a benzene ring fused to an imidazole ring.
Thiazolidinone: A heterocyclic compound containing a thiazolidine ring.
Uniqueness
This compound is unique due to its combination of a pyridine ring and an imidazolidinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-pyridin-3-ylimidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-3,6H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBVHFJJWWZJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564520 | |
Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56205-14-2 | |
Record name | 1-(Pyridin-3-yl)imidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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